7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of a pyrazole ring fused to a pyrimidine ring, with a fluorophenyl group at the 7-position and a methyl group at the 2-position
Mechanism of Action
Target of Action
The primary target of 7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is the GABA receptors , specifically the benzodiazepine (BZD) receptor . GABA receptors play a crucial role in the nervous system, mediating inhibitory neurotransmission. The interaction with these receptors can lead to a variety of effects, including anticonvulsant activity .
Mode of Action
The compound interacts with its target, the GABA receptors, leading to changes in the receptor’s function . This interaction is believed to enhance the effect of the neurotransmitter GABA, increasing its inhibitory effects and thus reducing neuronal excitability . This can result in anticonvulsant activity, making the compound potentially useful in the treatment of conditions like epilepsy .
Biochemical Pathways
The compound’s interaction with GABA receptors can affect various biochemical pathways. For instance, it may inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are involved in inflammatory responses . This suggests that the compound could have anti-inflammatory properties .
Result of Action
The compound’s interaction with GABA receptors can lead to a reduction in neuronal excitability, which can manifest as anticonvulsant activity . Additionally, its potential anti-inflammatory effects could result from the inhibition of NO and TNF-α production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 3-amino-1H-pyrazole in the presence of a suitable catalyst, followed by cyclization with a methylating agent to introduce the methyl group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazolo[1,5-a]pyrimidine N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
- 7-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
- 7-(4-Methylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Uniqueness
Compared to its analogs, 7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine exhibits unique properties due to the presence of the fluorine atom. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a more potent and selective bioactive molecule .
Properties
IUPAC Name |
7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3/c1-9-8-13-15-7-6-12(17(13)16-9)10-2-4-11(14)5-3-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUHRMVOOVHZDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326924 | |
Record name | 7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666512 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478258-87-6 | |
Record name | 7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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